N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide
Description
N-(5-((2-((2-Chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a sulfur-linked acetamide group and a 2-naphthamide moiety. This compound’s structural complexity suggests utility in targeting specific biological pathways, though its exact mechanism remains under investigation.
Properties
IUPAC Name |
N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClF3N4O2S2/c23-16-8-7-15(22(24,25)26)10-17(16)27-18(31)11-33-21-30-29-20(34-21)28-19(32)14-6-5-12-3-1-2-4-13(12)9-14/h1-10H,11H2,(H,27,31)(H,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADHJQPDQBRHKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(S3)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClF3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Structural Overview
The molecular formula of N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is , with a molecular weight of approximately 490.9 g/mol. The compound features a thiadiazole ring and a naphthamide moiety, which are critical for its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer properties.
Mechanisms of Action:
- Induction of Apoptosis : The compound may trigger apoptosis in cancer cells by activating intrinsic pathways related to mitochondrial dysfunction.
- Inhibition of Cell Proliferation : Similar derivatives have shown effectiveness in inhibiting cell proliferation across various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
Case Study Example : A study evaluating the anticancer activity of thiadiazole derivatives revealed certain compounds with IC50 values significantly lower than conventional chemotherapeutics like cisplatin.
Antimicrobial Activity
The presence of the thiadiazole ring in this compound is associated with various antimicrobial activities:
- Antibacterial Effects : The compound shows effectiveness against multiple bacterial strains through mechanisms that disrupt bacterial cell membranes.
- Antifungal Properties : The functionalities provided by the thiadiazole and naphthamide moieties enhance its ability to inhibit fungal growth.
A comparative analysis of structurally similar compounds provides insights into the biological activity of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluoro-N-(1-(m-tolyl)-1H-pyrazole-3-carbonyl)thioacetamide | Pyrazole ring | Anticancer |
| 4-(Fluorophenyl)thioacetamide | Thioether linkage | Antibacterial |
| 1-(p-Tolyl)-3-(triazolyl)urea | Triazole and urea moieties | Antifungal |
This table illustrates how the unique combination of functionalities in this compound may provide synergistic effects not observed in simpler analogs.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations :
- Trifluoromethyl vs. Methoxy Groups : The trifluoromethyl group in the target compound enhances electron-withdrawing effects and metabolic stability compared to the 4-methoxybenzyl group in the analogue from .
- Naphthamide vs. Simple Aryl Groups : The 2-naphthamide moiety in the target compound may improve π-π stacking interactions in biological targets compared to simpler aryl substituents (e.g., ethylthio in ) .
- Hybrid Structures : Compounds combining thiadiazole with oxadiazole () exhibit distinct activity profiles due to dual heterocyclic pharmacophores, though they may suffer from reduced solubility .
Table 2: Anticancer Activity of Selected Thiadiazole Derivatives
SAR Insights :
- Electron-Withdrawing Groups : Chloro and trifluoromethyl substituents (as in the target compound) are associated with enhanced activity in other analogues, likely due to improved target binding and membrane penetration .
- Bulkier Substituents: The 3-phenylpropyl group in ’s compound shows potent activity (IC50 ~1.6 µg/mL), suggesting that bulky lipophilic groups may enhance cytotoxicity .
- Hybrid Pharmacophores : The oxadiazole-thiadiazole hybrid in demonstrates that combining heterocycles can broaden activity but may complicate synthesis .
Q & A
Q. Optimization Strategies :
Q. Table 1: Synthesis Conditions from Literature
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the thiadiazole ring and amide linkages. For example, δ 7.2–8.5 ppm (aromatic protons) and δ 165–170 ppm (carbonyl carbons) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₂₃H₁₆ClF₃N₄O₂S₂: 584.02) .
Basic: How can initial bioactivity screening be designed to assess pharmacological potential?
Methodological Answer:
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–200 µg/mL .
- Dose-response curves : Test concentrations ranging from 1 nM to 100 µM to establish efficacy thresholds .
Advanced: How can computational modeling elucidate the mechanism of action?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-1/2 for anti-inflammatory activity) .
- DFT calculations : Analyze electron density maps (B3LYP/6-31G* level) to identify reactive sites for electrophilic substitution .
- MD simulations : Simulate ligand-protein interactions over 100 ns to assess stability of binding conformations .
Advanced: What strategies improve structural analogs' potency while minimizing toxicity?
Methodological Answer:
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
- Metabolic profiling : Use liver microsomes to identify and modify labile metabolites .
Advanced: How should contradictory bioactivity data between studies be resolved?
Methodological Answer:
- Purity analysis : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile:water gradient) .
- Replicate assays : Conduct dose-response studies in triplicate under controlled conditions (pH 7.4, 37°C) .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
Advanced: How can regioselectivity issues in thiadiazole synthesis be addressed?
Methodological Answer:
- Directing groups : Introduce electron-donating substituents (e.g., -OCH₃) to guide cyclization .
- Low-temperature NMR : Monitor intermediate formation at –40°C to trap reactive species .
- Catalytic optimization : Use iodine or Cu(I) catalysts to favor 1,3,4-thiadiazole over 1,2,4-isomers .
Advanced: What methodologies identify degradation pathways under physiological conditions?
Methodological Answer:
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions .
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed amides or sulfoxide derivatives) .
- Kinetic studies : Calculate half-life (t₁/₂) in simulated gastric fluid (pH 1.2) .
Advanced: How can in silico tools predict toxicological profiles early in development?
Methodological Answer:
- ADMET prediction : Use SwissADME to assess permeability (LogP >3) and hepatotoxicity .
- DEREK Nexus : Flag structural alerts (e.g., thioether linkages for potential genotoxicity) .
- CYP inhibition assays : Screen for interactions with cytochrome P450 enzymes .
Advanced: What engineering challenges arise during scale-up, and how are they mitigated?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
